molecular formula C8H6FNO B1592363 6-fluoro-1H-indol-5-ol CAS No. 288386-15-2

6-fluoro-1H-indol-5-ol

Cat. No.: B1592363
CAS No.: 288386-15-2
M. Wt: 151.14 g/mol
InChI Key: XQJHCCZRXUOIGW-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is present in various bioactive molecules. The addition of a fluorine atom at the 6th position and a hydroxyl group at the 5th position enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indol-5-ol can be achieved through several methods. One common approach involves the fluorination of 5-hydroxyindole. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the cyclization of appropriate precursors, such as 2-fluoroaniline and ethyl glyoxylate, followed by deprotection and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1H-indol-5-one.

    Reduction: Formation of 6-fluoro-1H-indol-5-amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

6-Fluoro-1H-indol-5-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoroindole: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    5-Fluoro-1H-indole: Fluorine atom at a different position, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-1H-indol-5-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific fields.

Properties

IUPAC Name

6-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHCCZRXUOIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621800
Record name 6-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288386-15-2
Record name 6-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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